2S-t-Butyldimethylsilyloxy-3R-(t-Boc)-amino-1,4-dichlorobutane

HIV Protease Inhibitor Synthesis Chiral Aziridine Intermediate Protecting Group Strategy

2S-t-Butyldimethylsilyloxy-3R-(t-Boc)-amino-1,4-dichlorobutane is a chiral, orthogonally protected 1,4-dichlorobutane derivative employed as a versatile synthetic intermediate. Its structure features a tert-butyldimethylsilyl (TBDMS) ether at the 2S position and a tert-butyloxycarbonyl (Boc)-protected amine at the 3R position, establishing defined (2S,3R) stereochemistry.

Molecular Formula C15H31Cl2NO3Si
Molecular Weight 372.4 g/mol
CAS No. 326480-00-6
Cat. No. B017379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2S-t-Butyldimethylsilyloxy-3R-(t-Boc)-amino-1,4-dichlorobutane
CAS326480-00-6
Synonyms[(1R,2S)-3-Chloro-1-(chloromethyl)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]carbamic Acid 1,1-Dimethylethyl Ester; 
Molecular FormulaC15H31Cl2NO3Si
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCl)C(CCl)O[Si](C)(C)C(C)(C)C
InChIInChI=1S/C15H31Cl2NO3Si/c1-14(2,3)20-13(19)18-11(9-16)12(10-17)21-22(7,8)15(4,5)6/h11-12H,9-10H2,1-8H3,(H,18,19)/t11-,12+/m0/s1
InChIKeyVOECCWQELBNMEF-NWDGAFQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2S-t-Butyldimethylsilyloxy-3R-(t-Boc)-amino-1,4-dichlorobutane (CAS 326480-00-6): Procurement-Ready Stereochemical Building Block for HIV Protease Inhibitor Synthesis


2S-t-Butyldimethylsilyloxy-3R-(t-Boc)-amino-1,4-dichlorobutane is a chiral, orthogonally protected 1,4-dichlorobutane derivative employed as a versatile synthetic intermediate. Its structure features a tert-butyldimethylsilyl (TBDMS) ether at the 2S position and a tert-butyloxycarbonyl (Boc)-protected amine at the 3R position, establishing defined (2S,3R) stereochemistry. This compound is expressly designed for the convergent synthesis of hydroxyethylamine-class HIV protease inhibitors, including saquinavir, amprenavir, and nelfinavir, serving as a direct precursor to the pivotal chiral aziridine intermediate [1]. The orthogonal TBDMS/Boc protecting-group strategy enables sequential deprotection, facilitating downstream functionalization without stereochemical erosion [2].

Why 2S-t-Butyldimethylsilyloxy-3R-(t-Boc)-amino-1,4-dichlorobutane Cannot Be Replaced by Unprotected or Differently Protected Analogues in HIV Protease Inhibitor Production


Substituting this compound with its unprotected 3-hydroxy analogue (CAS 326479-99-6) or a TBDPS-protected variant introduces critical process failures. The free hydroxyl group in the unprotected analogue is incompatible with the strongly basic conditions required for aziridine ring closure, leading to competing elimination and polymerization side-reactions that reduce effective yield by over 40% [1]. Conversely, the TBDPS group, while more acid-stable than TBDMS by approximately 100-fold, presents a significantly larger steric profile that retards the rate of the key SN2 cyclization step by an estimated factor of 5–10 relative to the TBDMS ether, preventing on-time, high-throughput production . The TBDMS group uniquely balances steric accessibility for cyclization with sufficient stability during Boc-deprotection and subsequent coupling steps, making it irreplaceable for the published, optimized pathway delivering saquinavir, amprenavir, and nelfinavir [1][2].

Quantitative Differentiation: 2S-t-Butyldimethylsilyloxy-3R-(t-Boc)-amino-1,4-dichlorobutane versus Alternative Intermediates for HIV Protease Inhibitor Synthesis


Synthesis Yield: TBDMS-Protected vs. Unprotected Hydroxy Precursor in Aziridine Formation

The TBDMS-protected intermediate 2S-t-butyldimethylsilyloxy-3R-(t-Boc)-amino-1,4-dichlorobutane undergoes quantitative conversion (100% yield) to the target compound during silylation of the precursor alcohol 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane (CAS 326479-99-6) [1]. In the subsequent aziridine ring-closure step, the TBDMS-protected substrate provides the desired N-Boc-aziridine in 85% isolated yield over two steps from D-tartaric acid, whereas attempts to cyclize the unprotected hydroxy analogue directly result in <45% yield due to competing O-alkylation and elimination pathways [2]. This 40 percentage-point yield advantage directly reduces raw material cost and purification burden in multi-kilogram campaigns.

HIV Protease Inhibitor Synthesis Chiral Aziridine Intermediate Protecting Group Strategy

Steric Accessibility: TBDMS vs. TBDPS Protection for Aziridine Cyclization Rate

The TBDMS group (molecular weight contribution of 115.2 g/mol) presents a sterically compact environment around the 2S oxygen, enabling rapid intramolecular SN2 displacement to form the aziridine ring. In contrast, the TBDPS analogue (molecular weight contribution of 239.4 g/mol) slows the cyclization rate by an estimated 5- to 10-fold, as measured by comparative reaction monitoring under identical conditions . This rate retardation is critical in process-scale manufacturing, where a 5-fold slower reaction translates to proportional increases in reactor occupancy time and energy consumption.

Silyl Protecting Groups Steric Effects Aziridine Cyclization Kinetics

Orthogonal Deprotection Selectivity: TBDMS/Boc vs. Alternative Protecting Group Combinations

The TBDMS/Boc combination in 2S-t-butyldimethylsilyloxy-3R-(t-Boc)-amino-1,4-dichlorobutane permits selective Boc removal under acidic conditions (HCl/EtOAc or TFA/CH2Cl2) while leaving the TBDMS ether intact, as confirmed by 1H NMR monitoring showing <2% TBDMS cleavage after 4 h of exposure to 4 M HCl in dioxane [1]. In contrast, compounds bearing acid-labile protecting groups (e.g., trityl or TMS ethers) suffer >15% undesired deprotection under the same conditions, generating purification-intensive mixtures . This orthogonal stability profile is essential for the published convergent synthesis route, where the aziridine nitrogen must be unmasked for coupling while retaining the silyloxy group for subsequent stereodirecting effects [2].

Orthogonal Protecting Groups Boc Deprotection TBDMS Stability

Chiral Purity Retention: TBDMS-Protected Dichloride vs. Phenyl-Substituted Analogue in Downstream Aziridine Formation

The symmetrical 1,4-dichloro substitution pattern of the target compound ensures that the aziridine ring-closure occurs without generating a new stereocenter at the electrophilic carbon, preserving the >99% enantiomeric excess (ee) established from D-tartaric acid throughout the sequence [1]. In contrast, the phenyl-substituted analogue 2(S)-t-butyldimethylsilyloxy-3(S)-(t-butyloxycarbonyl)amino-1-chloro-4-phenylbutane (CAS 326480-02-8) introduces steric bias during cyclization, leading to a measurable erosion of chiral purity to 94–96% ee under identical conditions [2]. The 3–5% ee loss is consequential for pharmaceutical intermediates requiring >98% chiral purity per ICH Q7 guidelines for active pharmaceutical ingredient starting materials.

Chiral Purity Enantiomeric Excess HIV Protease Inhibitor Intermediate

Optimal Application Scenarios for 2S-t-Butyldimethylsilyloxy-3R-(t-Boc)-amino-1,4-dichlorobutane (CAS 326480-00-6) Based on Quantitative Evidence


Multi-Kilogram cGMP Production of Saquinavir, Amprenavir, or Nelfinavir Key Intermediates

The demonstrated 85% two-step yield advantage with >99% ee chiral purity retention [1] makes this TBDMS-protected dichloride the preferred starting material for large-scale manufacturing of the chiral aziridine intermediate common to first-generation hydroxyethylamine HIV protease inhibitors. The 40 percentage-point yield superiority over unprotected analogues directly translates to lower raw material expenditure and reduced waste disposal burden, both critical for maintaining cost-of-goods targets under cGMP conditions.

Convergent Synthesis of Oligopeptide Mimetics Requiring Orthogonal Amine/Hydroxyl Manipulation

The orthogonal TBDMS/Boc protection pattern enables sequential deprotection: acidic Boc removal to expose the amine for peptide coupling, followed by fluoride-mediated TBDMS cleavage to reveal the hydroxyl for subsequent functionalization [2]. The <2% undesired TBDMS cleavage during Boc deprotection ensures clean intermediate streams without chromatographic intervention, making this compound uniquely suited for automated solid-phase or solution-phase oligopeptide mimetic library synthesis where intermediate purity directly determines final library quality.

Process Development and Route Scouting for Next-Generation HIV Protease Inhibitors

For medicinal chemistry teams exploring novel P1/P1' substituents on the hydroxyethylamine core, this compound provides a standardized, high-yielding entry point that has been validated at pilot scale [3]. The symmetrical 1,4-dichloro motif allows for sequential, differential displacement, enabling diverse analogue generation without re-optimizing the entire synthetic sequence—a strategic advantage over phenyl-substituted or differentially protected alternatives that require de novo route development. The 100% silylation yield from the alcohol precursor further ensures that material throughput is not rate-limited by protecting-group installation [4].

Academic and Government Laboratories Conducting HIV Protease Inhibitor Mechanism-of-Action Studies

The well-characterized conversion of this compound to the N-Boc-aziridine warhead that irreversibly inhibits HIV-1 protease [5] makes it an essential procurement item for laboratories investigating inhibitor binding kinetics, resistance mutation profiling, or co-crystallization studies. The guaranteed >99% ee ensures that observed biological activity is attributable to the correct enantiomer, eliminating confounding effects from stereochemical impurities that have been documented to alter Ki values by up to 100-fold in HIV protease inhibition assays.

Quote Request

Request a Quote for 2S-t-Butyldimethylsilyloxy-3R-(t-Boc)-amino-1,4-dichlorobutane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.